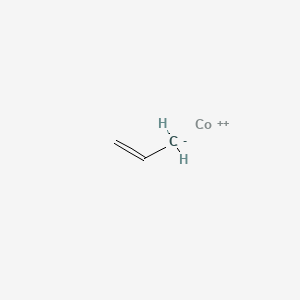
Cobalt(2+);prop-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(II) prop-1-ene complex typically involves the reaction of cobalt(II) salts with prop-1-ene under controlled conditions. One common method is to react cobalt(II) chloride with prop-1-ene in the presence of a suitable solvent, such as tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction is usually carried out at room temperature, and the product is isolated by crystallization or precipitation.
Industrial Production Methods
Industrial production of cobalt(II) prop-1-ene complex may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Cobalt(II) prop-1-ene complex can undergo various types of chemical reactions, including:
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under certain conditions.
Reduction: The complex can be reduced back to cobalt(II) if it has been oxidized.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reactions with ligands like triphenylphosphine or ethylenediamine can be carried out in solvents like dichloromethane or ethanol.
Major Products
Oxidation: Cobalt(III) complexes.
Reduction: Regeneration of cobalt(II) complex.
Substitution: New cobalt(II) complexes with different ligands.
科学的研究の応用
Cobalt(II) prop-1-ene complex has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The complex is studied for its potential use in the development of new materials with unique magnetic and electronic properties.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Industrial Applications: It is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism by which cobalt(II) prop-1-ene complex exerts its effects depends on the specific reaction or application. In catalysis, the cobalt center can facilitate the activation of substrates through coordination and electron transfer processes. The prop-1-ene ligand can also participate in reactions, providing additional reactivity and selectivity.
類似化合物との比較
Similar Compounds
Cobalt(II) ethylene complex: Similar in structure but with ethylene as the ligand.
Cobalt(II) but-1-ene complex: Similar but with but-1-ene as the ligand.
Cobalt(II) cyclopentadiene complex: Contains cyclopentadiene as the ligand.
Uniqueness
Cobalt(II) prop-1-ene complex is unique due to the specific reactivity of the prop-1-ene ligand, which can provide different electronic and steric effects compared to other ligands
特性
CAS番号 |
108809-28-5 |
|---|---|
分子式 |
C3H5Co+ |
分子量 |
100.00 g/mol |
IUPAC名 |
cobalt(2+);prop-1-ene |
InChI |
InChI=1S/C3H5.Co/c1-3-2;/h3H,1-2H2;/q-1;+2 |
InChIキー |
BWVAKBOMMNLWLY-UHFFFAOYSA-N |
正規SMILES |
[CH2-]C=C.[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate](/img/structure/B14312002.png)
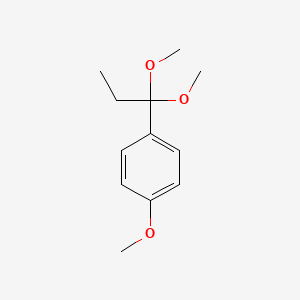
![2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)-](/img/structure/B14312011.png)
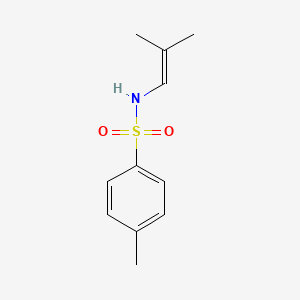


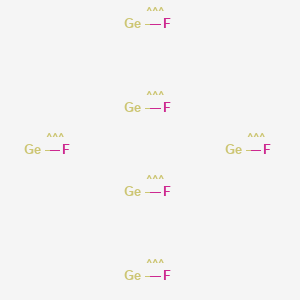
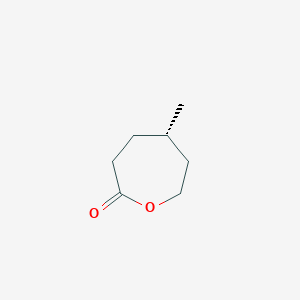
![4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B14312061.png)
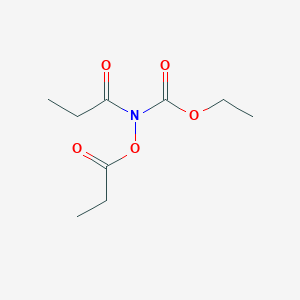
![Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate](/img/structure/B14312072.png)
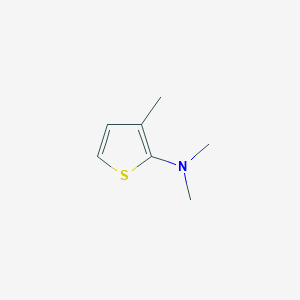
![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)

